molecular formula C14H14N4O3S B15189577 Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- CAS No. 104691-46-5

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)-

Katalognummer: B15189577
CAS-Nummer: 104691-46-5
Molekulargewicht: 318.35 g/mol
InChI-Schlüssel: UAUCSPNOPSGZBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is a complex organic compound that features a methanesulfonamide group attached to an imidazo[1,2-a]pyrimidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a methanesulfonamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl)-: Lacks the methoxyphenyl group.

    Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

104691-46-5

Molekularformel

C14H14N4O3S

Molekulargewicht

318.35 g/mol

IUPAC-Name

N-(2-imidazo[1,2-a]pyrimidin-2-yl-5-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-21-10-4-5-11(12(8-10)17-22(2,19)20)13-9-18-7-3-6-15-14(18)16-13/h3-9,17H,1-2H3

InChI-Schlüssel

UAUCSPNOPSGZBM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.